1-(2-Bromophenyl)-1H-imidazol-2-amine
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Overview
Description
1-(2-Bromophenyl)-1H-imidazol-2-amine is an organic compound featuring a bromophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazol-2-amine typically involves multi-step reactions. One common method includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Bromination: to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production methods often involve optimizing these steps for higher yields and purity. Techniques such as catalytic hydrogenation for reduction and controlled bromination using bromine or N-bromosuccinimide (NBS) are commonly employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like chlorosulfonic acid or nitric acid.
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Major Products: The major products depend on the specific reaction conditions but can include substituted imidazoles, azides, or nitriles.
Scientific Research Applications
1-(2-Bromophenyl)-1H-imidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-1H-imidazol-2-amine
- 1-(2-Chlorophenyl)-1H-imidazol-2-amine
- 1-(2-Fluorophenyl)-1H-imidazol-2-amine
Uniqueness: 1-(2-Bromophenyl)-1H-imidazol-2-amine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties compared to its analogs .
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
Properties
IUPAC Name |
1-(2-bromophenyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESRAKEIQRFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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